2-(Propylsulfonyl)phenylboronic acid
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Overview
Description
2-(Propylsulfonyl)phenylboronic acid is a type of boronic acid derivative . Boronic acids, such as this compound, are known to interact with various carbohydrates, making them useful in a variety of applications . They are often used as reactants or reagents in the preparation of certain derivatives for treating various diseases .
Synthesis Analysis
Boronic acids and their derivatives have been synthesized and studied extensively in medicinal chemistry . The synthetic processes used to obtain these active compounds are relatively simple and well-known . For instance, boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of boronic acid derivatives, including this compound, is characterized by the presence of a boronic acid group . This group allows the compound to readily bind with carbohydrates in water . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .Chemical Reactions Analysis
Phenylboronic acids are known to interact with 1,2-diols, which are found in carbohydrates, through a reversible covalent condensation pathway . This property makes them valuable for medical diagnostics and biochemistry studies . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Scientific Research Applications
Catalytic Applications and Material Synthesis
2-(Propylsulfonyl)phenylboronic acid and its derivatives exhibit catalytic properties and play a role in material synthesis. They are instrumental in processes like dehydrative amidation between carboxylic acids and amines, a critical reaction in peptide synthesis. The ortho-substituent on phenylboronic acids, akin to this compound, significantly influences the reaction's efficiency by preventing amine coordination to the boron atom, thus accelerating amidation (Wang, Lu, & Ishihara, 2018).
Magnetic Separation and Catalysis
Derivatives of propylsulfonic acid, like the mentioned compound, are used to modify materials to create magnetically separable solid acid catalysts. These catalysts show high activity and reusability in hydrolysis reactions and can be easily separated from reaction mixtures, demonstrating their potential in sustainable chemical processing (Nuryono, Qomariyah, Kim, Otomo, Rusdiarso, & Kamiya, 2019).
Applications in Pharmaceutical and Chemical Engineering
Drug Delivery Systems
Phenylboronic acid derivatives are known for forming reversible complexes with polyol compounds, such as sugars and proteins. This characteristic makes them valuable in pharmaceutical applications like self-regulated insulin delivery and tissue engineering. They are also utilized in separation and sensor systems, highlighting their versatility in biotechnological and medical applications (Chu, 2006).
Bio-Applications of Polymeric Nanomaterials
Phenylboronic acid-decorated polymeric nanomaterials have established significant roles in diagnostics and therapeutics due to their unique interactions with polyols like glucose and sialic acid. Their use in drug delivery systems and biosensors has been expanding, underlining the potential of this compound in the development of advanced biomedical applications (Lan & Guo, 2019).
Mechanism of Action
Target of Action
The primary target of the compound 2-(Propylsulfonyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the compound is transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable and generally environmentally benign . .
Safety and Hazards
Phenylboronic acid, a similar compound, is known to be harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling it . More specific safety data for 2-(Propylsulfonyl)phenylboronic acid may be available from suppliers or in safety data sheets .
Future Directions
Research on boronic acids and their derivatives is ongoing, with a focus on their potential in various applications. For instance, glucose-responsive hydrogels based on phenylboronic acid are being developed for insulin delivery systems . Furthermore, the design of phenylboronic acid-based synthetic ligands and cell-targeting strategies for drug delivery is a promising area of research .
Properties
IUPAC Name |
(2-propylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h3-6,11-12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZCMIFELJURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)CCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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